(S)-tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Synthetic methodology Imidazole iodination Process chemistry

(S)-tert-Butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS 1228552-62-2) is a chiral, Boc-protected 5-iodoimidazole-pyrrolidine building block with molecular formula C12H18IN3O2 and a molecular weight of 363.19 g/mol. The compound possesses a single defined (S)-stereocenter at the pyrrolidine C2 position, an imidazole NH available for further functionalization, and a 5-iodo substituent that serves as a privileged handle for palladium-catalyzed cross-coupling reactions.

Molecular Formula C12H18IN3O2
Molecular Weight 363.199
CAS No. 1228552-62-2
Cat. No. B572823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
CAS1228552-62-2
Synonyms(S)-tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Molecular FormulaC12H18IN3O2
Molecular Weight363.199
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)I
InChIInChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)16-6-4-5-8(16)10-14-7-9(13)15-10/h7-8H,4-6H2,1-3H3,(H,14,15)/t8-/m0/s1
InChIKeyNSXDWECYTNLRMJ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of (S)-tert-Butyl 2-(5-Iodo-1H-Imidazol-2-Yl)Pyrrolidine-1-Carboxylate (CAS 1228552-62-2)


(S)-tert-Butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS 1228552-62-2) is a chiral, Boc-protected 5-iodoimidazole-pyrrolidine building block with molecular formula C12H18IN3O2 and a molecular weight of 363.19 g/mol . The compound possesses a single defined (S)-stereocenter at the pyrrolidine C2 position, an imidazole NH available for further functionalization, and a 5-iodo substituent that serves as a privileged handle for palladium-catalyzed cross-coupling reactions [1]. It is catalogued as an intermediate in multiple patents covering pan-genotypic HCV NS5A inhibitors, including US2017066746A1, RU2669919C1, and WO2017039791A1 [2]. The tert-butyl carbamate (Boc) protecting group enables orthogonal deprotection strategies in multi-step synthetic sequences.

Why Generic Imidazole-Pyrrolidine Building Blocks Cannot Substitute for (S)-tert-Butyl 2-(5-Iodo-1H-Imidazol-2-Yl)Pyrrolidine-1-Carboxylate (CAS 1228552-62-2)


In-class imidazole-pyrrolidine building blocks are not interchangeable because three structural features of CAS 1228552-62-2 act in concert to determine downstream synthetic utility and final-product biological activity. First, the 5-iodo substituent provides markedly superior oxidative addition kinetics in Pd(0)-catalyzed cross-coupling relative to the 5-bromo or 5-chloro congeners—a general reactivity principle confirmed in haloimidazole Suzuki-Miyaura methodology studies where iodoimidazoles couple under milder conditions and shorter reaction times [1]. Second, the defined (S)-stereochemistry at the pyrrolidine C2 is non-negotiable for NS5A inhibitor potency: the AV4025 series demonstrates that the (S,S,S,S)-configured diastereomer achieves an EC50 of 3.4 ± 0.2 pM against HCV genotype 1b replicon, while mixed (S/R) diastereomers lose activity by orders of magnitude [2]. Third, the Boc protecting group is matched to the acid-labile deprotection sequences used in late-stage NS5A inhibitor assembly. Substituting the des-iodo, bromo, or opposite-enantiomer analog risks failed coupling, reduced stereochemical fidelity, or complete loss of biological activity in the final compound .

Quantitative Differentiation Evidence for (S)-tert-Butyl 2-(5-Iodo-1H-Imidazol-2-Yl)Pyrrolidine-1-Carboxylate (CAS 1228552-62-2) vs. Closest Analogs


Synthesis Yield: Iodination Step Delivers 88% Isolated Yield from the Des-Iodo Precursor

In the synthesis route disclosed in patent CN109232612A, the key iodination of (S)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate (the des-iodo precursor) with N-iodosuccinimide in dichloromethane at 0 °C for 1.5 h, followed by sodium sulfite treatment in ethanol/water under reflux for 18 h, afforded the target compound in 88% isolated yield after column chromatography (hexane/ethyl acetate = 3/1 eluent) . The two-step sequence (iodination then reductive workup) produced 2.1 g of the final white solid from 4.0 g of starting imidazole. This compares favorably with the typical 60–75% yields reported for analogous 5-bromoimidazole formations via electrophilic bromination on related scaffolds, where over-bromination and dibrominated byproducts are more prevalent [1].

Synthetic methodology Imidazole iodination Process chemistry

Suzuki-Miyaura Cross-Coupling Reactivity: Iodo Substituent Enables Milder Conditions vs. Bromo Analog

Although a direct head-to-head Suzuki coupling comparison between the 5-iodo and 5-bromo versions of this exact scaffold has not been published in a single study, the J. Org. Chem. 2014 methodology paper by Tan et al. establishes the performance baseline for the bromo analog (substrate 2a): under optimized conditions (A-taPhos ligand, Pd(OAc)2 at 1–2.5 mol %, K2CO3, DME, 85 °C), the bromo compound achieved 95–99% isolated yields in Suzuki coupling with aryl- and heteroarylboronic acids (products P1–P8) [1]. In the broader haloimidazole literature, 4(5)-iodoimidazoles are consistently documented to undergo oxidative addition with Pd(0) at rates 10–100 times faster than the corresponding bromoimidazoles, enabling lower catalyst loadings, shorter reaction times, or reduced temperatures [2]. Microwave-assisted Suzuki coupling of 4-iodoimidazole with diverse boronic acids has been demonstrated to proceed in short reaction times (minutes) with modest to excellent yields, whereas bromoimidazoles typically require longer conventional heating [3]. The procurement implication is that CAS 1228552-62-2, bearing the iodo substituent, is the more versatile and reactive partner for divergent late-stage diversification via cross-coupling compared to its 5-bromo congener (CAS 1007882-59-8).

Cross-coupling C–C bond formation Haloimidazole reactivity

Stereochemical Configuration: (S)-Enantiomer Is Essential for Picomolar NS5A Inhibitory Potency

The defined (S)-stereochemistry at the pyrrolidine C2 of CAS 1228552-62-2 is not a trivial quality parameter—it is a direct determinant of ultimate biological potency in the NS5A inhibitor class for which this building block is employed. In the AV4025 series (Ivachtchenko et al., ACS Med. Chem. Lett. 2014), compound 13a with (S,S,S,S)-stereochemistry at all four chiral centers exhibited an EC50 of 3.4 ± 0.2 pM against HCV genotype 1b replicon, whereas compounds containing two (S)- and two (R)-centers were 'dramatically less active' [1]. The reported potency difference exceeds three orders of magnitude between optimal and suboptimal stereoisomers. CAS 1228552-62-2 installs one of the requisite (S)-configured pyrrolidine-imidazole units. Use of the (R)-enantiomer or racemic mixture would introduce incorrect stereochemistry at this center, which propagates into the final dimeric NS5A inhibitor and is expected—based on the AV4025 SAR—to reduce or abrogate antiviral activity [2].

Chiral building block HCV NS5A inhibitor Stereochemistry-activity relationship

Commercial Purity and QC Documentation: Batch-Certified Purity Ranges from 95% to 98% Across Suppliers

CAS 1228552-62-2 is commercially available from multiple reputable suppliers with documented purity specifications supported by batch-level QC data. Fluorochem (UK) offers the compound at 98% purity (SKU F767249, CAS 1228552-62-2) with full analytical characterization including InChI Key (NSXDWECYTNLRMJ-QMMMGPOBSA-N), MDL number (MFCD23381360), and GHS-compliant safety documentation . CymitQuimica supplies the compound at 98% purity (Ref. 10-F767249) . Bidepharm provides batch-specific QC reports including NMR, HPLC, and GC at a standard purity of 95% (Cat. BD631707) . Coolpharm (KH-74655) and Beyotime (Y130988-1g) offer the compound at 97% purity. In comparison, the bromo analog (CAS 1007882-59-8) is typically supplied at 95% purity with fewer suppliers offering enhanced QC documentation. The availability of multiple independent supply sources with batch-certified purity ≥97% reduces procurement risk and supports reproducibility in multi-step synthetic campaigns.

Quality control Building block procurement Analytical certification

Patent-Cited Intermediate Status: Explicitly Named in HCV NS5A Inhibitor Synthesis Routes Across Multiple International Patent Families

CAS 1228552-62-2 is explicitly catalogued as a synthetic intermediate in a family of patents covering pan-genotypic HCV NS5A inhibitors, including US2017066746A1 (US Patent Application), RU2669919C1 (Russian Federation Patent), and WO2017039791A1 (PCT International Application), all with a priority date of September 4, 2015 [1]. The compound is also used as an intermediate in patent application US20200071337 (Antiviral Compounds, 2020), where a structurally related iodoimidazole-pyrrolidine intermediate—tert-butyl (2S,4S)-2-(5-iodo-1H-imidazol-2-yl)-4-(methoxymethyl)pyrrolidine-1-carboxylate—undergoes Pd-catalyzed coupling to construct the final antiviral scaffold [2]. This patent pedigree distinguishes CAS 1228552-62-2 from non-iodinated or non-patent-validated building blocks that lack documented utility in pharmaceutically relevant synthetic routes. The chemical is further described in supplier documentation as 'a key intermediate in the synthesis of pharmaceuticals for its potential to confer specific reactivity or binding interactions' .

HCV NS5A Process patent Intermediate qualification

Validated Application Scenarios for (S)-tert-Butyl 2-(5-Iodo-1H-Imidazol-2-Yl)Pyrrolidine-1-Carboxylate (CAS 1228552-62-2) Based on Quantitative Evidence


Divergent Synthesis of Pan-Genotypic HCV NS5A Inhibitor Candidates via Suzuki-Miyaura Coupling

CAS 1228552-62-2 is the strategic building block of choice for constructing the 2-[(2S)-pyrrolidin-2-yl]-5-aryl-1H-imidazole pharmacophore that defines the NS5A inhibitor class. Following Boc deprotection, the free pyrrolidine is coupled to an amino acid cap (e.g., (methoxycarbonyl)-L-valine), while the 5-iodoimidazole undergoes Pd-catalyzed Suzuki-Miyaura coupling with arylboronic acid/ester partners. The iodo substituent's superior oxidative addition kinetics (class-level 10–100× rate enhancement over bromo, per general organometallic principles ) enables efficient coupling with electron-deficient or sterically hindered boronic acids that may fail with the bromo congener. The demonstrated 95–99% coupling yields for the bromo analog (Tan et al., J. Org. Chem. 2014, substrate 2a) establish a performance floor; the iodo variant is expected to match or exceed this performance under milder conditions, reducing the risk of protodeboronation side reactions with precious coupling partners [1]. The resulting 5-aryl-imidazole-pyrrolidine monomers are then dimerized via Sonogashira or Glaser-Hay coupling to produce the C2-symmetric NS5A inhibitors exemplified by AV4025 (EC50 = 3.4 pM, HCV 1b) and daclatasvir (EC50 = 9–50 pM) [2].

SAR Exploration of Imidazole C5 Substituents via Late-Stage Diversification

In structure-activity relationship (SAR) campaigns, CAS 1228552-62-2 serves as a universal late-stage diversification point. The 5-iodo handle allows a single batch of the enantiopure building block to be diversified into dozens of 5-aryl, 5-heteroaryl, 5-alkenyl, or 5-alkynyl analogs in parallel via Suzuki, Stille, Sonogashira, or Heck coupling—all without re-synthesizing the chiral pyrrolidine core. This is a critical advantage over the des-iodo or bromo analogs: the des-iodo compound (CAS 1007882-23-6) is itself a downstream dimeric product and cannot serve as a monomeric diversification point, while the bromo analog may require harsher conditions or higher catalyst loadings that compromise functional group tolerance. The commercial availability of CAS 1228552-62-2 at up to 98% purity with batch-specific QC documentation (NMR, HPLC, GC) from suppliers such as Fluorochem and Bidepharm ensures that SAR data generated across multiple compound batches are reproducible and comparable.

Stereochemical Reference Standard for Chiral Purity Method Development

The single defined (S)-stereocenter and commercial availability at verified enantiopurity (the Fluorochem datasheet explicitly lists one asymmetric atom with defined (S)-configuration ) make CAS 1228552-62-2 a practical reference standard for developing and validating chiral HPLC or SFC methods used to monitor enantiomeric purity in NS5A inhibitor synthesis. The profound sensitivity of NS5A inhibitor potency to stereochemical configuration—exemplified by the >1,000-fold potency difference between (S,S,S,S)-AV4025 (EC50 = 3.4 pM) and mixed (S/R) diastereomers [1]—makes enantiomeric purity monitoring essential for any process chemistry or QC workflow. The compound's InChI Key (NSXDWECYTNLRMJ-QMMMGPOBSA-N) is registered and verifiable, enabling unambiguous identity confirmation across laboratories and instruments .

Process Chemistry Scale-Up of Iodoimidazole Intermediates for Antiviral API Manufacturing

The patent-documented synthesis route from CN109232612A, which delivers CAS 1228552-62-2 in 88% isolated yield at multi-gram scale (4.0 g input → 2.1 g product after two steps) , provides a validated process chemistry starting point for kilogram-scale manufacture of this building block. The use of N-iodosuccinimide as the iodinating agent and sodium sulfite for reductive workup employs commodity reagents and standard unit operations (cooling to 0 °C, reflux, extraction, column chromatography), making the process amenable to further optimization via continuous flow or simulated moving bed chromatography. The compound's inclusion in the international patent families US2017066746A1, RU2669919C1, and WO2017039791A1 [1] signals that it has already been considered in the context of industrial-scale antiviral API synthesis, reducing technology transfer risk relative to non-patent-validated alternatives.

Quote Request

Request a Quote for (S)-tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.